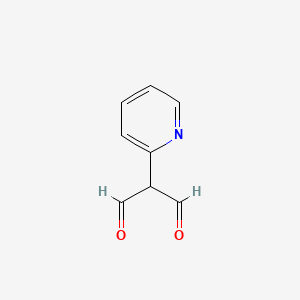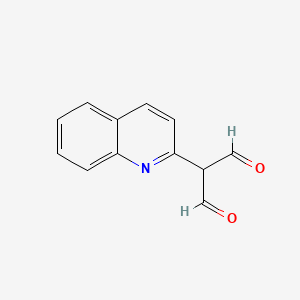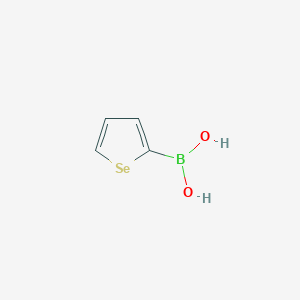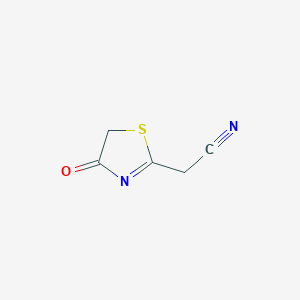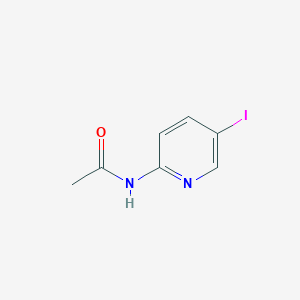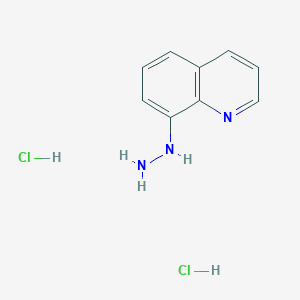
8-Hydrazinylquinoline dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Hydroxyquinoline is a multifaceted ligand known for its coordination chemistry, primarily utilized for analytical purposes. Its derivatives have seen a resurgence in synthetic coordination chemistry due to their unique properties, which have led to the development of new supramolecular sensors, emitting devices, and self-assembled aggregates . The compound 8-Hydrazinylquinoline dihydrochloride, while not directly mentioned, can be inferred to share some of the chemical characteristics and applications due to its structural similarity to 8-hydroxyquinoline derivatives.
Synthesis Analysis
The synthesis of 8-hydroxyquinoline derivatives can involve various methods. For instance, the synthesis of 8-chloro-3,4-dihydroisoquinoline, a related compound, has been achieved through directed ortho-lithiation followed by formylation and ring closure under acidic conditions. An alternative method includes a Friedel-Crafts reaction and subsequent oxidation, which leads to key intermediates that can be further transformed into various derivatives for potential drug candidates . These methods provide insights into the possible synthetic routes that could be adapted for the synthesis of 8-Hydrazinylquinoline dihydrochloride.
Molecular Structure Analysis
The molecular structure of 8-hydroxyquinoline derivatives is characterized by their ability to form terdentate complexes with metal ions, resulting in a 5,5-bicyclic ring system. These complexes exhibit greater stability than their 8-hydroxyquinolinate counterparts. The formation of such complexes is influenced by factors such as pH, ligand-to-metal ion molar ratio, and the nature of the metal ion . This information suggests that 8-Hydrazinylquinoline dihydrochloride could also form stable complexes with metal ions, which could be relevant for its applications in medicinal chemistry and materials science.
Chemical Reactions Analysis
The chemical reactions involving 8-hydroxyquinoline derivatives are complex, with the formation of protonated species like MHL(2+), M(HL)(2+)(2), and MLHL(+) in solutions with metal ions. These species' existence depends on various factors, including pH, ligand-to-metal ion molar ratio, and the specific metal ion involved . Such reactions are crucial for understanding the reactivity and potential applications of 8-Hydrazinylquinoline dihydrochloride in forming metal complexes.
Physical and Chemical Properties Analysis
8-Hydroxyquinoline and its derivatives exhibit properties of a chromophore, enabling them to detect various metal ions and anions. Over the past two decades, these compounds have gained attention in medicinal chemistry due to their significant biological activities. They have been explored for the development of broad-spectrum drug molecules for treating life-threatening diseases, including cancer, HIV, and neurodegenerative disorders. The metal chelation properties of these derivatives also make them potent drug candidates for various diseases . These properties are likely shared by 8-Hydrazinylquinoline dihydrochloride, making it a compound of interest in both analytical and medicinal chemistry.
Applications De Recherche Scientifique
Green Chemistry Methodologies
Researchers have developed heavy-metal-free reduction methodologies for synthesizing hydrazinylquinoline derivatives, such as 5-hydrazinoquinoline, using an entirely aqueous process. This process uses L-ascorbic acid to reduce diazonium salts derived from aminoquinolines, highlighting an environmentally friendly approach to producing these compounds at a large scale (Norris et al., 2009).
Regioselective Synthesis
The regioselective C4-hydrazinylation of dichloroquinolines to synthesize hydrazinylquinoline regio-isomers has been achieved. This process showcases a method for the expedient synthesis of aminoquinoline substituted pyrrolidin-2,5-diones, highlighting the versatility of hydrazinylquinolines as intermediates in organic synthesis (Kumar et al., 2014).
Analytical Chemistry Applications
In the field of analytical chemistry, 2-hydrazinoquinoline has been explored as a reactive matrix for matrix-assisted laser desorption/ionization mass spectrometry (MALDI-MS). This compound significantly enhances the detection of gaseous carbonyl compounds, demonstrating its utility in analytical methods for identifying volatile organic compounds (Shigeri et al., 2016).
Antimicrobial Activity
Some derivatives of hydrazinylquinoline have been studied for their antimicrobial properties. For instance, 7-chloro-1,2,4-triazolo[4,3-a]quinolines derived from hydrazinylquinolines have shown potential against gram-positive and gram-negative bacteria, suggesting their application in developing new antimicrobial agents (Hassanin et al., 2007).
Antioxidant Activity
The antioxidant activity of 4-hydrazinoquinoline derivatives has been evaluated, with findings indicating that these compounds exhibit significant antioxidant properties. This suggests potential applications in protective therapies against oxidative stress (Romanenko & Kozyr, 2022).
Anti-Corrosion Applications
Novel 8-hydroxyquinoline derivatives, such as those synthesized for corrosion inhibition in carbon steel, highlight the potential of hydrazinylquinolines in industrial applications, particularly in protecting metals against corrosion in acidic environments (Rouifi et al., 2020).
Safety And Hazards
This compound is classified as a combustible solid . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is harmful if swallowed or inhaled, and harmful in contact with skin . Safety measures include wearing protective gloves, clothing, and eye/face protection .
Orientations Futures
While specific future directions for 8-Hydrazinylquinoline dihydrochloride are not available, it’s worth noting that similar compounds are being repurposed for other clinical conditions . For instance, hydroxychloroquine has shown a reduction in proteinuria in IgA nephropathy . Research is also underway to investigate the efficacy of hydroxychloroquine in primary membranous nephropathy, Alport’s syndrome, systemic vasculitis, anti-GBM disease, acute kidney injury, and for
Propriétés
IUPAC Name |
quinolin-8-ylhydrazine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3.2ClH/c10-12-8-5-1-3-7-4-2-6-11-9(7)8;;/h1-6,12H,10H2;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZVBHTUMFBIRJZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)NN)N=CC=C2.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl2N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90372021 |
Source


|
| Record name | 8-Hydrazinoquinoline dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90372021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Hydrazinylquinoline dihydrochloride | |
CAS RN |
91004-61-4 |
Source


|
| Record name | 8-Hydrazinoquinoline dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90372021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[1-(4-propylphenyl)ethylidene]hydroxylamine](/img/structure/B1301792.png)


